Methyl ganoderate H

概要

説明

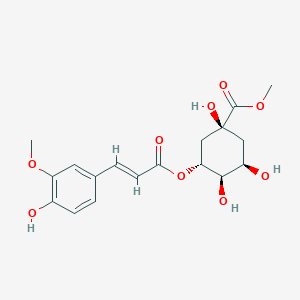

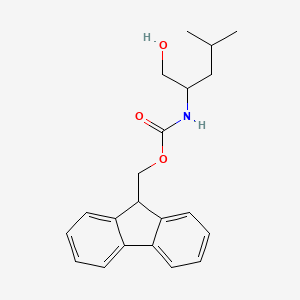

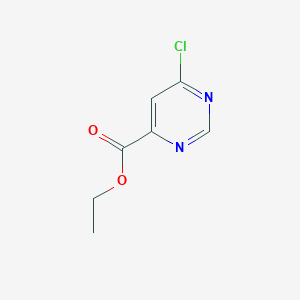

Methyl ganoderate H is a natural product that can be isolated from Ganoderma lucidum . It has been found to have a moderate inhibitory effect on NO production .

Synthesis Analysis

Methyl ganoderate H is a triterpenoid derived from Ganoderma lucidum . The synthesis of Methyl ganoderate H involves the mevalonate pathway . The structure–activity relationships of ganoderma acids, including methyl ganoderate H, have been analyzed as aldose reductase inhibitors .Molecular Structure Analysis

Methyl ganoderate H is a triterpene with four cyclic and two linear isoprenes . The structure of Methyl ganoderate H is methyl 3β-hydroxy-12β-acetoxy-7,11,15,23-tetraoxo-5α-lanost-8-en-26-oate .科学的研究の応用

Comprehensive Analysis of Methyl Ganoderate H Applications

Methyl ganoderate H, a triterpenoid compound derived from the Ganoderma species, has been the subject of various scientific studies due to its unique bioactive properties. Below is a detailed analysis of its applications across different fields of research.

Antitumor Activity: Methyl ganoderate H has been identified as having potential antitumor properties. Studies suggest that it can induce apoptosis in cancer cells and inhibit tumor growth. This is particularly significant in complementary cancer therapy, where it could be used alongside conventional treatments to enhance efficacy .

Anti-inflammatory Effects: The compound exhibits anti-inflammatory effects, which could be beneficial in the treatment of chronic inflammatory diseases. It may work by modulating the immune response and inhibiting the production of pro-inflammatory cytokines .

Antioxidant Properties: Research indicates that methyl ganoderate H has strong antioxidant capabilities. It can neutralize free radicals, which are implicated in the aging process and various degenerative diseases, including atherosclerosis and dementia .

Antimicrobial Activity: This triterpenoid has shown antimicrobial activity against a range of pathogens. Its potential as a natural antimicrobial agent is being explored, which could lead to the development of new treatments for infections .

Blood Fat Reduction: There is evidence to suggest that methyl ganoderate H can help reduce blood lipid levels. This property could make it a valuable component in managing conditions like hyperlipidemia and preventing cardiovascular diseases .

Neuroprotective Effects: Methyl ganoderate H has demonstrated neuroprotective effects, which could be utilized in preventing or treating neurodegenerative diseases such as Alzheimer’s. It protects neuronal cells from oxidative stress and amyloid-beta-induced toxicity .

Immunomodulatory Functions: The compound is known for its immunomodulatory functions. It can enhance the body’s immune response, making it a potential adjunct in the treatment of immunocompromised patients or in boosting overall immune health .

Potential in Functional Foods: Due to its low toxicity and various health-promoting properties, methyl ganoderate H is being considered as an ingredient in functional foods. These foods aim to offer additional health benefits beyond basic nutrition and may contribute to disease prevention .

Safety and Hazards

将来の方向性

作用機序

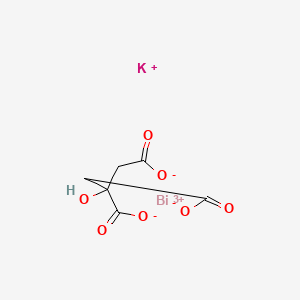

Methyl Ganoderate H, also known as “methyl (6R)-6-[(3S,5R,10S,12S,13R,14R,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoate”, is a triterpenoid compound isolated from the medicinal mushroom Ganoderma lucidum . This compound has been found to have a moderate inhibitory effect on nitric oxide (NO) production .

Target of Action

It’s known that ganoderma lucidum triterpenoids, including methyl ganoderate h, have a wide range of pharmacological activities and therapeutic effects on human ailments . They are known to have anti-tumor, liver protection, anti-inflammatory, immune regulation, anti-oxidation, anti-viral, anti-hyperglycemic, and anti-hyperlipidemic effects .

Mode of Action

Methyl Ganoderate H interacts with its targets primarily by inhibiting NO production . NO is a signaling molecule that plays a crucial role in many physiological and pathological processes. By inhibiting NO production, Methyl Ganoderate H can modulate these processes, potentially leading to its observed therapeutic effects .

Biochemical Pathways

Methyl Ganoderate H, like other ganoderic acids, is a product of the mevalonate pathway . This pathway is crucial for the production of many important biochemical compounds, including cholesterol, coenzyme Q, and dolichols. By modulating this pathway, Methyl Ganoderate H can affect a wide range of downstream effects .

Pharmacokinetics

It’s known that ganoderma lucidum triterpenoids are usually produced at very low concentrations and the producing mushroom requires tedious field cultivation for industrial application

Result of Action

Given its inhibitory effect on no production, it’s likely that this compound can modulate a variety of cellular processes, potentially leading to its observed therapeutic effects .

Action Environment

The action, efficacy, and stability of Methyl Ganoderate H can be influenced by various environmental factors. For instance, the production of ganoderic acids, including Methyl Ganoderate H, can be regulated by both environmental and genetic factors . Understanding these factors can help optimize the production and application of this compound.

特性

IUPAC Name |

methyl (6R)-6-[(3S,5R,10S,12S,13R,14R,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H46O9/c1-16(12-19(35)13-17(2)29(40)41-9)20-14-24(38)33(8)25-21(36)15-22-30(4,5)23(37)10-11-31(22,6)26(25)27(39)28(32(20,33)7)42-18(3)34/h16-17,20,22-23,28,37H,10-15H2,1-9H3/t16-,17?,20-,22+,23+,28-,31+,32+,33+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXYWXCIDKNDYTK-RRHNHSKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)CC(C)C(=O)OC)C1CC(=O)C2(C1(C(C(=O)C3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)CC(C)C(=O)OC)[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2C(=O)C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H46O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl ganoderate H | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-hydroxy-2-[(1-hydroxy-6-oxocyclohex-2-ene-1-carbonyl)oxymethyl]phenoxy]oxan-2-yl]methyl benzoate](/img/structure/B1632330.png)